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Compound of Interest

Compound Name: 1,3,3-Trichlorobutane

Cat. No.: B102336 Get Quote

The thermodynamic properties of chlorinated alkanes are fundamental to predicting their

reactivity, stability, and environmental distribution. Key parameters include the standard

enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation

(ΔfG°), and specific heat capacity (Cp).

Chlorine substitution significantly influences these properties. The electron-attracting effect of

chlorine destabilizes chlorinated alkanes compared to their parent alkanes[1]. This is reflected

in their enthalpies of formation. For instance, early studies using static bomb combustion

calorimetry indicated that highly chlorinated compounds have systematically more positive

enthalpies of formation than values derived from later methods like rotating bomb combustion

calorimetry[2][3]. More recent evaluations have provided a self-consistent set of

thermodynamic data for C1 and C2 chlorinated hydrocarbons[2][3].

Data Tables
The following tables summarize key thermodynamic data for selected C1 and C2 chlorinated

alkanes. These values are crucial for modeling chemical reactions and degradation

pathways[4].

Table 1: Standard Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°) for Selected

Chlorinated Alkanes at 298.15 K
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Compound
Chemical
Formula

State ΔfH° (kJ/mol) S° (J/mol·K)

Chloromethane CH₃Cl Gas -82.0 ± 0.4 234.5

Dichloromethane CH₂Cl₂ Gas -95.4 ± 1.3 270.2

Trichloromethan

e (Chloroform)
CHCl₃ Gas -103.1 ± 1.3 295.7

Trichloromethan

e (Chloroform)
CHCl₃ Liquid -134.3[5] 202.9[5]

Tetrachlorometha

ne
CCl₄ Gas -102.9 ± 1.3 309.8

Chloroethane C₂H₅Cl Gas -112.2 ± 0.6 275.8

1,1-

Dichloroethane
C₂H₄Cl₂ Gas -133.5 ± 1.0 300.4

1,2-

Dichloroethane
C₂H₄Cl₂ Gas -131.8 ± 0.8 308.2

1,1,1-

Trichloroethane
C₂H₃Cl₃ Gas -147.3 ± 1.5 321.3

1,1,2-

Trichloroethane
C₂H₃Cl₃ Gas -149.4 ± 2.0 335.6

1,1,1,2-

Tetrachloroethan

e

C₂H₂Cl₄ Gas -164.4 ± 2.5 344.3

1,1,2,2-

Tetrachloroethan

e

C₂H₂Cl₄ Gas -173.6 ± 1.7 355.6

Pentachloroetha

ne
C₂HCl₅ Gas -180.3 ± 2.1 369.0

Hexachloroethan

e
C₂Cl₆ Gas -197.5 ± 4.0 382.0
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Data compiled from critically reviewed sources[2][3][5][6]. Note that values can vary slightly

between different evaluation methods.

Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Chlorinated Alkanes at

298.15 K

Compound Chemical Formula Phase ΔfG° (kJ/mol)

Methane CH₄ Aqueous -34.74

Chloromethane CH₃Cl Aqueous -52.71

Dichloromethane CH₂Cl₂ Aqueous -66.11

Trichloromethane CHCl₃ Aqueous -66.50

Tetrachloromethane CCl₄ Aqueous -45.10

Ethane C₂H₆ Aqueous -17.43

Chloroethane C₂H₅Cl Aqueous -36.83

1,2-Dichloroethane C₂H₄Cl₂ Aqueous -72.93

Data estimated using group contribution methods[7][8]. These estimates indicate that

processes like reductive dechlorination can yield sufficient energy to support microbial

growth[7][8].

Table 3: Specific Heat Capacity (Cp) for Selected Substances at 25°C

Substance Formula State
Specific Heat
Capacity
(J/g·°C)

Molar Heat
Capacity
(J/mol·°C)

Chloroform CHCl₃ Liquid 0.96 114.25[5]

Carbon

Tetrachloride
CCl₄ Liquid 0.84 131.3

Water H₂O Liquid 4.184 75.3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.aip.org/aip/jpr/article-pdf/31/1/123/8183594/123_1_online.pdf
https://www.nist.gov/publications/evaluated-enthalpies-formation-stable-closed-shell-c1-and-c2-chlorinated-hydrocarbons
https://en.wikipedia.org/wiki/Chloroform
https://www.researchgate.net/publication/228608620_Evaluated_Enthalpies_of_Formation_of_the_Stable_Closed_Shell_C1_and_C2_Chlorinated_Hydrocarbons
https://pure.rug.nl/ws/files/10560688/1994BiodegradDolfing.pdf
https://www.researchgate.net/publication/230818322_Estimate_of_Gibbs_free_energies_of_formation_of_chlorinated_aliphatic_compounds
https://pure.rug.nl/ws/files/10560688/1994BiodegradDolfing.pdf
https://www.researchgate.net/publication/230818322_Estimate_of_Gibbs_free_energies_of_formation_of_chlorinated_aliphatic_compounds
https://en.wikipedia.org/wiki/Chloroform
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from various chemical handbooks[5][9].

Experimental Protocols for Determining
Thermodynamic Properties
Accurate determination of thermodynamic data relies on precise experimental techniques.

Calorimetry and chromatography are two primary methods employed.

Combustion Calorimetry
Calorimetry is the science of measuring the heat change associated with a chemical

reaction[10]. For chlorinated alkanes, determining the enthalpy of formation (ΔfH°) often

involves measuring the heat of combustion in a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass of the chlorinated alkane is placed in a sample holder

within a high-pressure vessel known as a "bomb." For highly volatile liquids, this may involve

encapsulation in a gelatin capsule.

Bomb Assembly: The bomb is filled with a known excess of pure oxygen under high pressure

(typically ~30 atm). A small, known amount of water is often added to the bomb to ensure

that all chlorine is converted to aqueous hydrochloric acid upon combustion.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and

the initial temperature is recorded precisely.

Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction

releases heat, which is absorbed by the bomb and the surrounding water, causing the

temperature to rise.

Temperature Measurement: The temperature is monitored continuously until it reaches a

maximum and then begins to slowly cool. The total temperature change (ΔT) is determined

after correcting for any heat exchange with the surroundings.
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Analysis: After the experiment, the contents of the bomb are analyzed to ensure complete

combustion and to quantify the amounts of hydrochloric acid and any side products formed.

Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn

= - (C_cal * ΔT) where C_cal is the total heat capacity of the calorimeter system (bomb,

water, etc.), determined by combusting a standard substance with a known heat of

combustion (e.g., benzoic acid). The standard enthalpy of formation is then derived from the

heat of combustion using Hess's Law.

Rotating-Bomb Calorimetry: A significant refinement for halogen-containing compounds is the

use of a rotating-bomb calorimeter. Early static bomb methods often yielded inconsistent

results for highly chlorinated compounds[2][3]. In a rotating-bomb calorimeter, the bomb is

rotated after ignition to ensure that the gaseous combustion products dissolve completely and

uniformly in the aqueous solution inside, leading to a well-defined final state and more accurate

enthalpy values[2][3].
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Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and analyzing volatile

compounds. While not a direct method for measuring primary thermodynamic properties like

enthalpy, it is invaluable for determining physical properties such as vapor pressure and

partitioning coefficients, which are related to thermodynamic quantities like the enthalpy of

vaporization[11][12]. It is also essential for analyzing the purity of samples used in calorimetry

and for identifying products in degradation studies[13].

Methodology (Vapor Pressure Estimation):

Instrument Setup: A gas chromatograph is equipped with a capillary column appropriate for

separating chlorinated hydrocarbons (e.g., a non-polar DB-5 or mid-polar DB-1701 column)

and a sensitive detector, often an Electron Capture Detector (ECD) which is highly sensitive

to halogenated compounds[13], or a mass spectrometer (MS)[14][15].

Calibration: The instrument is calibrated using a series of standard compounds with well-

known vapor pressures and retention times.

Sample Analysis: The chlorinated alkane sample is injected into the heated inlet, where it

vaporizes and is carried by an inert gas (e.g., helium) through the column.

Separation & Detection: Compounds are separated based on their boiling points and

interactions with the column's stationary phase. The time taken for a compound to travel

through the column is its retention time.

Correlation: The retention times of the chlorinated alkanes are correlated with those of the

calibration standards. A linear relationship often exists between the logarithm of the vapor

pressure and the retention time for a homologous series of compounds. This relationship

allows for the estimation of the vapor pressure of the target analytes.

Thermodynamic Calculation: The enthalpy of vaporization (ΔH_vap) can then be determined

by measuring vapor pressures at different temperatures and applying the Clausius-

Clapeyron equation.

Metabolic Pathways and Toxicological Relevance
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The thermodynamic properties of chlorinated alkanes directly influence their metabolic fate and

toxicity. The stability of the molecule, governed by its Gibbs free energy and bond dissociation

energies, dictates the primary pathways of metabolic transformation[1][16].

For chlorinated alkanes, metabolic transformation often proceeds via oxidation, frequently

catalyzed by cytochrome P450 (CYP) enzymes in the liver[17][18]. These reactions can lead to

the formation of reactive intermediates. Key metabolic steps include oxidative dechlorination

and direct hydroxylation, which can be followed by further oxidation to carboxylic acids[17]. The

instability of certain chlorinated alkanes can lead to the formation of radicals through C-C bond

breaking or dechlorination, which are reactive intermediates[1].

The diagram below illustrates a generalized metabolic pathway for a short-chain chlorinated

paraffin (SCCP), showing the initial oxidative steps that can lead to either detoxification or the

formation of toxic metabolites.

// Edges cp -> hydroxylated [label="Direct Hydroxylation\n(CYP450)", color="#202124"]; cp ->

dechlorinated [label="Oxidative Dechlorination\n(CYP450)", color="#202124"]; hydroxylated ->

acid [label="Further Oxidation", color="#202124"]; dechlorinated -> acid [label="Further

Oxidation", color="#202124"]; acid -> conjugates [label="Conjugation", color="#202124"];

hydroxylated -> conjugates [label="Conjugation", color="#202124"]; conjugates -> excretion

[color="#202124"]; dechlorinated -> toxicity [style=dashed, color="#202124"]; } .dot Caption:

Generalized metabolic pathway of chlorinated alkanes in humans.

This guide provides a foundational understanding of the thermodynamic properties of

chlorinated alkanes, the methods used to determine them, and their relevance in a biological

context. Accurate thermodynamic data are indispensable for predicting the environmental

behavior, metabolic fate, and potential toxicity of these widely used industrial chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/553126/
https://ijer.ut.ac.ir/article_775.html
https://pubs.acs.org/doi/10.1021/acs.est.5c00091
https://www.oaepublish.com/articles/jeea.2023.35
https://pubs.acs.org/doi/10.1021/acs.est.5c00091
https://pubmed.ncbi.nlm.nih.gov/553126/
https://www.benchchem.com/product/b102336?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. pubs.aip.org [pubs.aip.org]

3. Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated
Hydrocarbons | NIST [nist.gov]

4. Estimating The Thermodynamics And Kinetics Of Chlorinated Hydrocarbon Degradation |
Journal Article | PNNL [pnnl.gov]

5. Chloroform - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

7. pure.rug.nl [pure.rug.nl]

8. researchgate.net [researchgate.net]

9. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]

10. youtube.com [youtube.com]

11. collectionscanada.gc.ca [collectionscanada.gc.ca]

12. Congener-specific partition properties of chlorinated paraffins evaluated with
COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]

13. epa.gov [epa.gov]

14. Quantification of chlorinated paraffins by chromatography coupled to high-resolution
mass spectrometry - Part A: Influence of gas chromatography and ionisation source
parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

15. documents.thermofisher.com [documents.thermofisher.com]

16. Linear Free Energy Relationship Analysis of Chlorinated Hydrocarbons in Cement
Slurries [ijer.ut.ac.ir]

17. pubs.acs.org [pubs.acs.org]

18. oaepublish.com [oaepublish.com]

To cite this document: BenchChem. [Thermodynamic Properties of Chlorinated Alkanes].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-
alkanes]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/553126/
https://pubmed.ncbi.nlm.nih.gov/553126/
https://pubs.aip.org/aip/jpr/article-pdf/31/1/123/8183594/123_1_online.pdf
https://www.nist.gov/publications/evaluated-enthalpies-formation-stable-closed-shell-c1-and-c2-chlorinated-hydrocarbons
https://www.nist.gov/publications/evaluated-enthalpies-formation-stable-closed-shell-c1-and-c2-chlorinated-hydrocarbons
https://www.pnnl.gov/publications/estimating-thermodynamics-and-kinetics-chlorinated-hydrocarbon-degradation
https://www.pnnl.gov/publications/estimating-thermodynamics-and-kinetics-chlorinated-hydrocarbon-degradation
https://en.wikipedia.org/wiki/Chloroform
https://www.researchgate.net/publication/228608620_Evaluated_Enthalpies_of_Formation_of_the_Stable_Closed_Shell_C1_and_C2_Chlorinated_Hydrocarbons
https://pure.rug.nl/ws/files/10560688/1994BiodegradDolfing.pdf
https://www.researchgate.net/publication/230818322_Estimate_of_Gibbs_free_energies_of_formation_of_chlorinated_aliphatic_compounds
https://gchem.cm.utexas.edu/data/section2.php?target=heat-capacities.php
https://www.youtube.com/watch?v=JuWtBR-rDQk
https://www.collectionscanada.gc.ca/obj/s4/f2/dsk3/ftp04/mq23287.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904792/
https://www.epa.gov/sites/default/files/2015-12/documents/8121.pdf
https://pubmed.ncbi.nlm.nih.gov/38340993/
https://pubmed.ncbi.nlm.nih.gov/38340993/
https://pubmed.ncbi.nlm.nih.gov/38340993/
https://documents.thermofisher.com/TFS-Assets/CMD/Reference-Materials/ar-gc-ms-chlorinated-paraffins-lcgc-0917-en.pdf
https://ijer.ut.ac.ir/article_775.html
https://ijer.ut.ac.ir/article_775.html
https://pubs.acs.org/doi/10.1021/acs.est.5c00091
https://www.oaepublish.com/articles/jeea.2023.35
https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-alkanes
https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-alkanes
https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-alkanes
https://www.benchchem.com/product/b102336#thermodynamic-properties-of-chlorinated-alkanes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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